molecular formula C10H6ClNO2 B1369516 4-Chloroquinoline-6-carboxylic acid CAS No. 386207-77-8

4-Chloroquinoline-6-carboxylic acid

Cat. No. B1369516
M. Wt: 207.61 g/mol
InChI Key: YZQVIZQQKLUHBL-UHFFFAOYSA-N
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Description

4-Chloroquinoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-6-carboxylic acid can be represented by the InChI code: 1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14) . The molecular weight is 207.62 .


Chemical Reactions Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical form of 4-Chloroquinoline-6-carboxylic acid is solid . The InChI code is 1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14) . The molecular weight is 207.62 .

Scientific Research Applications

4-Chloroquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It’s used in various scientific fields due to its potential biological activity.

  • Medicinal Chemistry : Quinoline motifs, which include 4-Chloroquinoline-6-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs . Quinoline and its derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

  • Organic Chemistry : Quinoline is a nitrogen-based heterocyclic aromatic compound. It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

  • Nanotechnology : Carboxylic acids, including 4-Chloroquinoline-6-carboxylic acid, can be used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene . They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

  • Polymers : In the field of polymers, carboxylic acids can be used as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

  • Pharmacy : Carboxylic acids are used in the pharmaceutical industry for the synthesis of various drugs . They can be used in the synthesis of small molecules with high biological potential .

  • Inhibitors of Alkaline Phosphatases : Quinoline-4-carboxylic acid derivatives, which are similar to 4-Chloroquinoline-6-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

  • Antibacterial and Antioxidant Activities : A study has synthesized and evaluated the antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs . The compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay .

  • Synthesis of Biologically and Pharmaceutically Active Compounds : Quinoline-4-carboxylic acids have been used in the synthesis of biologically and pharmaceutically active compounds . They have been used in the development of small molecules, which could be a rich source of biological potential .

Safety And Hazards

The safety information for 4-Chloroquinoline-6-carboxylic acid includes wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

4-chloroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQVIZQQKLUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608060
Record name 4-Chloroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-6-carboxylic acid

CAS RN

386207-77-8
Record name 4-Chloroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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